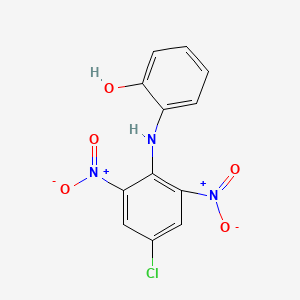
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline is a synthetic peptide composed of six amino acids: three L-proline and two L-cysteine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol groups in the L-cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between L-cysteine residues.
Reduction: Conversion of disulfide bonds back to thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of L-cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its binding affinity to target molecules. The cyclic structure of L-proline residues contributes to the rigidity and conformational stability of the peptide, influencing its biological activity.
類似化合物との比較
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline can be compared to other similar peptides, such as:
L-Prolyl-L-prolyl-L-cysteinyl-L-cysteinyl-L-proline: A shorter peptide with similar properties but fewer proline residues.
L-Prolyl-L-cysteinyl-L-cysteinyl-L-prolyl-L-proline: Another variant with a different sequence that may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific sequence and the presence of multiple L-proline and L-cysteine residues, which confer unique structural and functional properties.
特性
CAS番号 |
872883-70-0 |
|---|---|
分子式 |
C26H40N6O7S2 |
分子量 |
612.8 g/mol |
IUPAC名 |
(2S)-1-[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H40N6O7S2/c33-21(16(13-40)28-22(34)18-6-2-10-30(18)23(35)15-5-1-9-27-15)29-17(14-41)24(36)31-11-3-7-19(31)25(37)32-12-4-8-20(32)26(38)39/h15-20,27,40-41H,1-14H2,(H,28,34)(H,29,33)(H,38,39)/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
YJLCYYBJQAAGRS-RABCQHRBSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
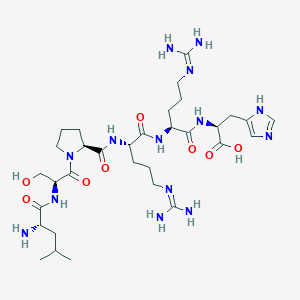
![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
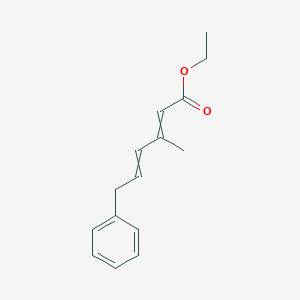
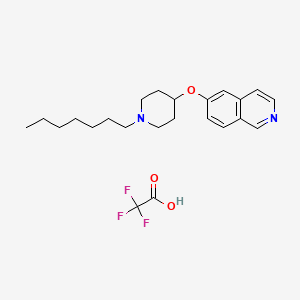
![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
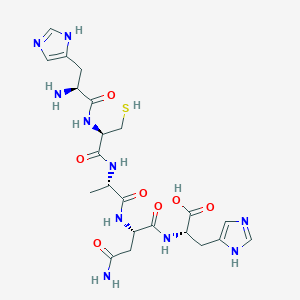
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
